molecular formula C22H21NO7S B13484486 rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid

rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid

Cat. No.: B13484486
M. Wt: 443.5 g/mol
InChI Key: DIRBVPDPLPHJMQ-KNQAVFIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid is a complex organic molecule. It features a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The protected amino acid can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently introduce the Fmoc group and carry out subsequent reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of peptides and other complex molecules. The Fmoc group provides a temporary protection for amino acids, allowing for selective reactions to occur .

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and protein folding. The Fmoc group can be selectively removed to expose functional groups that interact with biological molecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The unique structure allows for the design of molecules that can interact with specific biological targets .

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves the selective protection and deprotection of amino acids. The Fmoc group can be introduced to protect the amino group during peptide synthesis and then removed under basic conditions to expose the functional group for further reactions . This allows for the stepwise construction of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid lies in its specific structure, which includes an oxathiine ring and a pyrrole ring. This structure provides unique reactivity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C22H21NO7S

Molecular Weight

443.5 g/mol

IUPAC Name

(4aR,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dioxo-3,4a,5,7-tetrahydro-2H-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid

InChI

InChI=1S/C22H21NO7S/c24-20(25)22-13-23(11-19(22)31(27,28)10-9-30-22)21(26)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)/t19-,22+/m1/s1

InChI Key

DIRBVPDPLPHJMQ-KNQAVFIVSA-N

Isomeric SMILES

C1CS(=O)(=O)[C@@H]2CN(C[C@@]2(O1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CS(=O)(=O)C2CN(CC2(O1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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